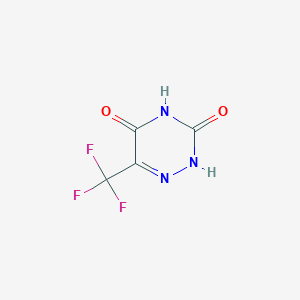

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position. The 1,2,4-triazine-3,5-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivity, including anticancer, anticonvulsant, and enzyme inhibitory properties .

Properties

IUPAC Name |

6-(trifluoromethyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)1-2(11)8-3(12)10-9-1/h(H2,8,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDNGVATLBEZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)NC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345164 | |

| Record name | ST039299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-08-1 | |

| Record name | ST039299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with trifluoromethyl-containing reagents under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with trifluoromethylamine, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 6-(Trifluoromethyl)-1,2,4-triazine

Biological Activity

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C12H8F3N3O3

- Molecular Weight : 299.21 g/mol

- CAS Number : 477854-36-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, showcasing its potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been shown to inhibit the eEF2K protein, which is crucial for cancer cell viability. In vitro studies demonstrated that it significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 .

- Case Study : In a xenograft mouse model, the compound exhibited tumor-suppressive effects comparable to paclitaxel without notable toxicity, suggesting its potential as a novel therapeutic agent for TNBC .

2. Antibacterial Activity

The antibacterial properties of derivatives related to triazine compounds have been documented.

- Study Findings : Compounds structurally similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

3. Anti-inflammatory Effects

Research indicates that triazine derivatives can modulate inflammatory responses.

- In vitro Studies : Compounds have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specific derivatives exhibited up to 89% inhibition of IL-6 at concentrations lower than conventional anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound involve:

- Protein Interaction : The compound binds to specific proteins involved in cellular signaling pathways that regulate cell growth and apoptosis.

- Cell Cycle Regulation : Studies suggest that treatment with this compound leads to cell cycle arrest in the S phase, indicating its role in inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity and Stability

Pharmacological Profiles

Anticancer Activity

Enzyme Inhibition

- DAAO Inhibitors (6-hydroxy derivatives): 2-Substituted 6-hydroxy derivatives (e.g., 11h) show nanomolar potency against D-amino acid oxidase (DAAO), with improved oral bioavailability. The 6-hydroxy group resists glucuronidation, while the 2-position tolerates bulky groups (e.g., naphthalen-1-ylmethyl) without losing activity .

Anticonvulsant Activity

- 6-(2-Amino-substituted phenyl) derivatives: Exhibit potent anticonvulsant effects in animal models with minimal neurotoxicity. Substituents at the 2-position enhance GABAergic activity .

- 6-(Trifluoromethyl) analog: The -CF₃ group’s lipophilicity could enhance blood-brain barrier penetration, but its steric bulk might interfere with target binding compared to amino-phenyl derivatives .

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted amidines or hydrazides with carbonyl reagents. A common approach involves using trifluoroacetic anhydride (TFAA) as a cyclizing agent under reflux in aprotic solvents like THF or DCM. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

- Intermediate Characterization : Key intermediates (e.g., hydrazides or triazine precursors) are characterized using H/C NMR to confirm regioselectivity and FT-IR to track functional groups (e.g., C=O at ~1700 cm). Mass spectrometry (HRMS) validates molecular weight and purity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Aqueous-acetonitrile gradients resolve impurities.

- Stability Testing : Accelerated stability studies (40°C/75% RH for 30 days) combined with periodic NMR and LC-MS analysis detect degradation products (e.g., hydrolyzed trifluoromethyl groups). Store under inert gas (argon) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density on the triazine ring, enhancing susceptibility to nucleophilic attack at the C3/C5 positions. Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity .

- Experimental Validation : React with nucleophiles (e.g., amines or thiols) in DMF at 60°C. Monitor reaction kinetics via F NMR to track fluorine displacement. Compare rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Data Reconciliation :

- Target Selectivity : Use isoform-specific enzyme assays (e.g., xanthine oxidase vs. dihydrofolate reductase) to distinguish off-target effects.

- Cytotoxicity Profiling : Perform parallel MTT assays on healthy cell lines (e.g., HEK-293) to differentiate between specific enzyme inhibition and nonspecific toxicity.

- Computational Docking : Molecular docking (AutoDock Vina) identifies binding modes to correlate activity with structural motifs. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme pockets .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

Methodological Answer:

- Derivatization Strategies :

- Polar Substituents : Introduce hydrophilic groups (e.g., -OH, -COOH) at the N2 or C4 positions.

- Prodrug Approach : Synthesize ester or phosphate prodrugs to enhance aqueous solubility, with enzymatic cleavage in vivo.

- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve solubility. Monitor dissolution rates via UV-Vis spectroscopy in PBS (pH 7.4) .

Methodological Tools and Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.